N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole moiety linked to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves multiple steps. One common method starts with the reaction of 5-methoxyindole with ethyl bromoacetate to form an intermediate ester. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine ring . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the indole moiety, where halogenation or alkylation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperatures around 25°C to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperatures around 0°C to 25°C.
Major Products Formed
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has been extensively studied for its applications in:
Mechanism of Action
The exact mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide stands out due to its unique combination of an indole moiety and a tetrahydropyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H20N4O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O4/c1-21-15(9-16(23)22(2)18(21)25)17(24)19-7-6-11-10-20-14-5-4-12(26-3)8-13(11)14/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,24) |
InChI Key |
PFAZONNMUUPVKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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